N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, along with a carboxamide group and a dimethoxyphenyl ethyl side chain. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable nitrile oxide with an alkyne or alkene to form the isoxazole ring.
Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.
Coupling Reactions: The dimethoxyphenyl ethyl side chain is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the isoxazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted isoxazoles
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazole-4-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropylisoxazole-4-carboxamide: Lacks the pyridine ring, which could influence its binding affinity to certain targets.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylpyridine-4-carboxamide: Lacks the isoxazole ring, potentially altering its overall stability and reactivity.
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O4/c1-12(2)16-11-15(19-13(3)24-28-21(19)23-16)20(25)22-9-8-14-6-7-17(26-4)18(10-14)27-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,25) |
InChI Key |
XUEUSIYCWMZAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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